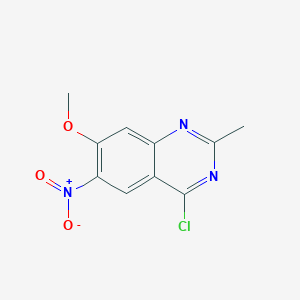
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is widely used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of perfluorononyl alcohol with pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C9F19OH+C3F5COCl→C9F19OCOC3F5+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form perfluorononyl alcohol and pentafluoropropyl alcohol.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Conditions: Acidic or basic aqueous solutions
Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4)
Major Products Formed:
Substitution: Formation of perfluorononyl carbamates or carbonates
Hydrolysis: Formation of perfluorononyl alcohol and pentafluoropropyl alcohol
Reduction: Formation of perfluorononyl alcohol
Applications De Recherche Scientifique
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with nucleophiles, leading to substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Perfluorononyl methacrylate
- Perfluorononyl acrylate
- Perfluorononyl propionate
Comparison: 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its carbonate group, which imparts distinct reactivity compared to similar compounds with methacrylate, acrylate, or propionate groups. The presence of the carbonate group allows for different substitution and hydrolysis reactions, making it versatile for various applications.
Propriétés
Formule moléculaire |
C13H5F21O3 |
|---|---|
Poids moléculaire |
608.14 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C13H5F21O3/c14-3(15)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(16,17)1-36-4(35)37-2-6(18,19)13(32,33)34/h3H,1-2H2 |
Clé InChI |
IKNOQJKYMLBKRU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



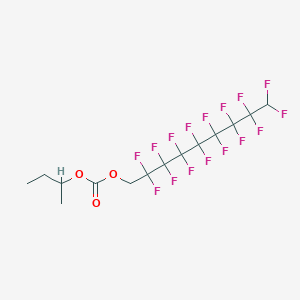
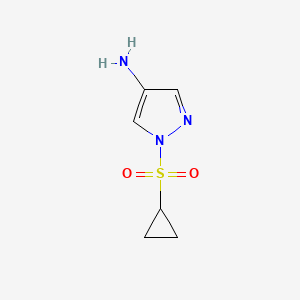
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


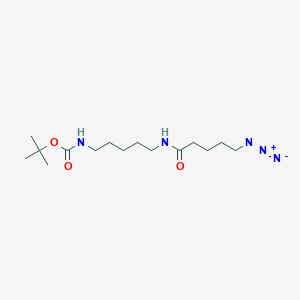

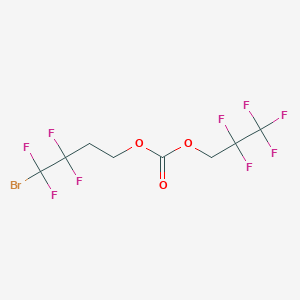

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
